2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile
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Overview
Description
2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H20N8 and its molecular weight is 396.458. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Antimicrobial Activity : Some derivatives of pyrazolo[3,4-d]pyrimidine, which include structures similar to 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile, have shown promising antimicrobial properties. This includes both antibacterial and antifungal activities, with potential for use in treating various infections (Holla et al., 2006).
Synthesis of Pyrimidine Derivatives with Antimicrobial Properties : Compounds related to this chemical structure, specifically those involving pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial efficacy against a range of bacteria. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hamid & Shehta, 2018).
Anticancer and Antiproliferative Activities
Antiproliferative Effects Against Cancer Cell Lines : Derivatives of pyrido[1,2-a]pyrimidin-4-one, closely related to the target compound, have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines. Some derivatives showed significant activity, indicating potential for development into anticancer agents (Mallesha et al., 2012).
Estrogen Receptor Binding and Anticancer Potential : Studies involving pyrimidine-piperazine-quinoline conjugates have demonstrated their binding affinity to estrogen receptors and significant cytotoxic activities against breast cancer cell lines. This suggests a potential role in cancer treatment, particularly in hormone-responsive cancers (Parveen et al., 2017).
DNA Detection and Fluorescent Probing
- Potential as DNA-Specific Fluorescent Probes : Benzimidazo[1,2-a]quinolines substituted with piperazine nuclei, akin to the target compound, have been synthesized and characterized for their potential application as DNA-specific fluorescent probes. This application is crucial in molecular biology for detecting and studying DNA (Perin et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to have significant activity on kinases like p70s6kβ . The role of such kinases is crucial in cell signaling and regulation of cellular processes.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target kinases, leading to changes in their activity and thus influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence pathways related to cell signaling and regulation .
Result of Action
Based on the activity of similar compounds, it can be inferred that it might influence cellular processes by modulating the activity of its target kinases .
properties
IUPAC Name |
2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N8/c1-16-25-20(14-21(26-16)30-8-4-7-24-30)28-9-11-29(12-10-28)22-18(15-23)13-17-5-2-3-6-19(17)27-22/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVPYUWYPEAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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